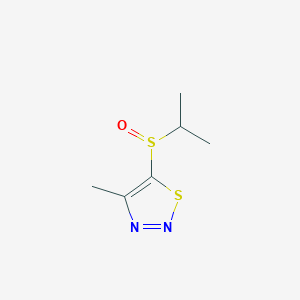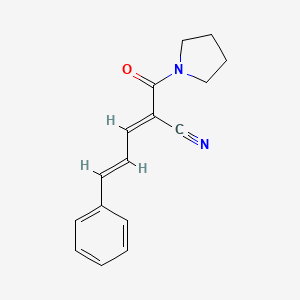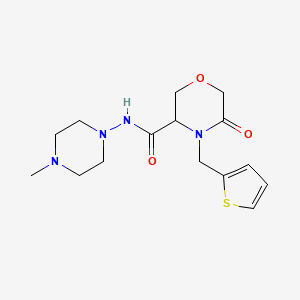
1-(3-oxo-3-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-oxo-3-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H16F3N5O4 and its molecular weight is 435.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
The compound , characterized by its complex structure incorporating 1,2,4-oxadiazole and pyrimidine dione moieties, represents a class of compounds that have garnered attention for their diverse biological activities. Research in this domain has primarily focused on the synthesis and biological evaluation of these heterocyclic compounds. For instance, Dürüst et al. (2012) explored the anti-protozoal and anti-cancer properties of novel oxadiazolyl pyrrolo triazole diones through a bioisosteric design approach, revealing potential applications in therapeutic development against protozoal infections and cancer (Dürüst et al., 2012). Similarly, research by Mahmoud et al. (2012) on phthalazinone derivatives, including 1,2,4-triazol-3-yl and 1,2,4-oxadiazol-2-yl, highlighted the versatility of these compounds in generating novel chemical entities with potential pharmacological benefits (Mahmoud et al., 2012).
Antimicrobial Activity
The compound's relevance extends to antimicrobial applications, as demonstrated by Vijaya Laxmi et al. (2012), who synthesized derivatives showing moderate to good activity against various microorganisms, indicating the potential for developing new antimicrobial agents (Vijaya Laxmi et al., 2012).
Advanced Material Applications
Beyond biomedical applications, the incorporation of the 1,2,4-oxadiazole and trifluoromethylpyridine units into compounds offers intriguing possibilities in materials science. For example, Yan et al. (2017) designed pyrimidine-phthalimide derivatives with donor–π–acceptor structures, showcasing their solid-state fluorescence and potential as pH sensors, underscoring the versatility of such compounds in sensor technology and materials science (Yan et al., 2017).
Properties
IUPAC Name |
1-[3-oxo-3-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]propyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O4/c20-19(21,22)13-3-1-2-11(8-13)16-24-17(31-25-16)12-9-27(10-12)15(29)5-7-26-6-4-14(28)23-18(26)30/h1-4,6,8,12H,5,7,9-10H2,(H,23,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECKRLUQANNNMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCN2C=CC(=O)NC2=O)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-acetylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2753089.png)
![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2753090.png)
![N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B2753092.png)



![4-ethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2753098.png)

![4-fluoro-2-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2753104.png)
![methyl 5-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B2753106.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide](/img/structure/B2753107.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-methylthiophene-2-carboxamide](/img/structure/B2753108.png)
